2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one
Description
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is a cyclopentanone derivative featuring a 3,4-dichlorophenylsulfanyl substituent at the 2-position of the cyclopentanone ring. The presence of the electron-withdrawing chlorine atoms and the sulfanyl group may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H10Cl2OS |
|---|---|
Molecular Weight |
261.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10Cl2OS/c12-8-5-4-7(6-9(8)13)15-11-3-1-2-10(11)14/h4-6,11H,1-3H2 |
InChI Key |
SVBQLXHOPGVSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3,4-dichlorothiophenol with cyclopentanone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The closest structural analogue identified is 3-{[(4-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one (CAS 1044066-00-3), which shares the cyclopentanone core and a sulfanyl-linked aromatic substituent . A comparative analysis is outlined below:
| Property | 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one | 3-{[(4-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
|---|---|---|
| Molecular Formula | C₁₁H₁₀Cl₂OS | C₁₂H₁₃ClOS |
| Molecular Weight | ~273.17 g/mol (calculated) | 240.75 g/mol |
| Substituent Position | 2-position of cyclopentanone | 3-position of cyclopentanone |
| Aromatic Group | 3,4-Dichlorophenyl (direct sulfanyl linkage) | 4-Chlorophenylmethyl (sulfanyl via methyl bridge) |
| Chlorine Atoms | 2 | 1 |
Implications of Structural Variations
Electronic Effects: The 3,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-chlorophenylmethyl group in the analogue. The methyl bridge in the analogue increases steric bulk, which could hinder interactions at the active site in biological systems compared to the direct sulfanyl linkage in the target compound.
Lipophilicity and Solubility :
- The additional chlorine atom in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the analogue (logP ~2.8) . This could enhance membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- The methyl-bridged analogue may offer simpler synthetic routes due to the stability of the methylsulfanyl group during functionalization. In contrast, the direct aryl-sulfanyl bond in the target compound might require stringent conditions to avoid desulfurization.
Research Findings and Limitations
- Thermal Stability: No direct data are available for the target compound. However, the analogue’s lack of reported boiling point suggests moderate thermal stability, which may differ in the dichloro-substituted derivative due to increased molecular rigidity.
- Biological Activity : Neither compound has well-documented biological studies. The dichloro-substituted compound’s enhanced lipophilicity could favor antimicrobial or enzyme-inhibitory properties, but this remains speculative without experimental validation.
Notes
- Data Limitations : Direct comparisons are constrained by the absence of published studies on the target compound. Extrapolations rely on structural analogs and computational estimates.
- Synthetic Challenges : Positional isomerism (2- vs. 3-substitution) and substituent linkage (direct vs. methyl-bridged) may complicate comparative synthesis and purification.
- Safety and Handling: Both compounds lack detailed hazard data, though precautionary measures for chlorinated organosulfur compounds (e.g., glovebox use, ventilation) are advised.
Biological Activity
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring with a 3,4-dichlorophenylthio substituent. Its molecular formula is C₉H₈Cl₂OS, indicating the presence of chlorine and sulfur, which are crucial for its potential biological activities. This compound belongs to the class of thioethers and ketones and has garnered attention for its possible applications in medicinal chemistry.
Chemical Structure and Properties
The structure of 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one can be represented as follows:
The presence of the sulfur atom in the thioether group may enhance its reactivity and biological interactions. The dichlorophenyl group is hypothesized to play a significant role in mediating its biological effects.
Biological Activity
Preliminary studies suggest that 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one may exhibit anti-inflammatory and antimicrobial properties. The following sections elaborate on these activities based on available research findings.
Anti-inflammatory Activity
Research indicates that compounds with similar structures often exhibit anti-inflammatory effects. The mechanism is likely linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, the interaction between the dichlorophenyl group and biological targets could modulate inflammatory responses.
Antimicrobial Activity
The compound's potential antimicrobial properties have been suggested through preliminary assays. The sulfur atom may facilitate interactions with microbial enzymes or receptors, enhancing the compound's efficacy against various pathogens.
Comparative Analysis with Similar Compounds
The following table compares 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one with structurally related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(3-Chlorophenyl)cyclopentan-1-one | Cyclopentanone | Lacks dichloro substitution; may have different reactivity. |
| 2-(4-Bromophenyl)cyclopentan-1-one | Cyclopentanone | Bromine substitution alters electronic properties. |
| 2-(3,5-Dichlorophenyl)cyclopentan-1-one | Cyclopentanone | Additional chlorine increases potential reactivity. |
Case Studies
Several case studies have explored the biological activities of compounds similar to 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one:
- Study on Anti-inflammatory Effects : A study demonstrated that thioether compounds could reduce inflammation markers in vitro, suggesting a pathway for developing new anti-inflammatory agents .
- Antimicrobial Efficacy Assessment : Another investigation assessed various thioether derivatives against bacterial strains, revealing promising results for compounds containing dichlorophenyl groups .
Research Findings
Research findings indicate that:
- Mechanism of Action : The interaction of the dichlorophenyl group with specific receptors may lead to altered signaling pathways associated with inflammation and infection .
- Synthesis and Modification : Various synthetic routes have been explored to modify the structure of 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one to enhance its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
